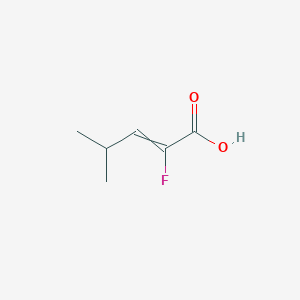
2-Fluoro-4-methylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methylpent-2-enoic acid is an organic compound with the molecular formula C6H9FO2 It is a fluorinated derivative of 4-methylpent-2-enoic acid, characterized by the presence of a fluorine atom at the second carbon of the pent-2-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylpent-2-enoic acid can be achieved through several methods. One common approach involves the fluorination of 4-methylpent-2-enoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-methylpent-2-enoic acid in an appropriate solvent, such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These processes allow for the efficient and controlled introduction of fluorine atoms into the organic substrate, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylpent-2-enoic acid can undergo various chemical reactions, including:
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-Fluoro-4-methylpent-2-enoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. This can result in the modulation of biochemical pathways and the inhibition or activation of specific enzymes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-2-enoic acid: The non-fluorinated analog of 2-Fluoro-4-methylpent-2-enoic acid.
2-Fluoro-4-methylpentanoic acid: A similar compound with a saturated carbon chain.
2-Fluoro-3-methylbut-2-enoic acid: A compound with a different position of the methyl group.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and altered reactivity. These properties make it valuable for various applications in research and industry .
Properties
CAS No. |
113425-72-2 |
|---|---|
Molecular Formula |
C6H9FO2 |
Molecular Weight |
132.13 g/mol |
IUPAC Name |
2-fluoro-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H9FO2/c1-4(2)3-5(7)6(8)9/h3-4H,1-2H3,(H,8,9) |
InChI Key |
VLTPEXOVJIWAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)

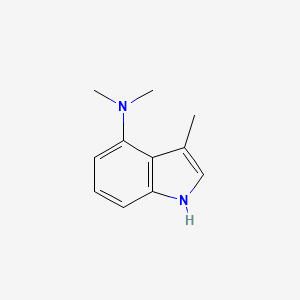
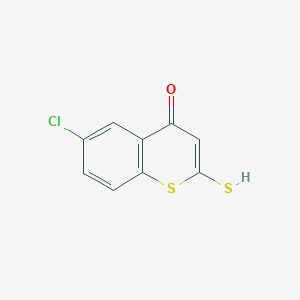
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)

![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
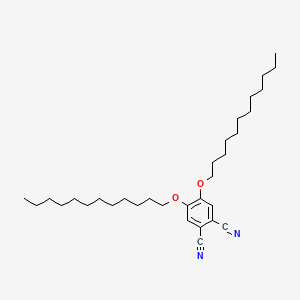
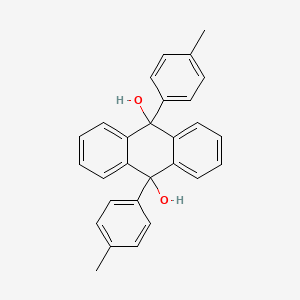
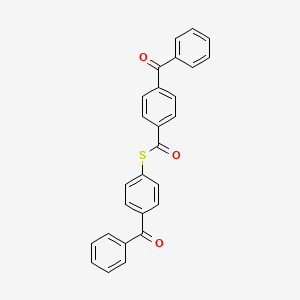
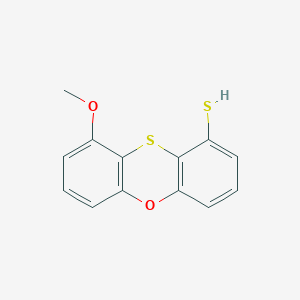
![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
